Enniatin B4 is a natural product found in Fusarium, Torrubiella hemipterigena, and Pinus sylvestris with data available.
Enniatin B4
CAS No.: 19893-21-1
Cat. No.: VC0107660
Molecular Formula: C₃₅H₆₁N₃O₉
Molecular Weight: 667.87
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19893-21-1 |
---|---|
Molecular Formula | C₃₅H₆₁N₃O₉ |
Molecular Weight | 667.87 |
IUPAC Name | (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3-(2-methylpropyl)-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
Standard InChI | InChI=1S/C34H59N3O9/c1-17(2)16-23-32(41)44-27(21(9)10)30(39)36(14)25(19(5)6)34(43)46-28(22(11)12)31(40)37(15)24(18(3)4)33(42)45-26(20(7)8)29(38)35(23)13/h17-28H,16H2,1-15H3/t23-,24-,25-,26+,27+,28+/m0/s1 |
SMILES | CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |
Introduction
Chemical Structure and Properties
Enniatin B4, also known as Enniatin D, is a cyclic hexadepsipeptide with the molecular formula C34H59N3O9 and a molecular weight of 653.8 g/mol . Its structure is characterized by alternating N-methyl amino acid and hydroxy acid residues in a cyclic arrangement. Specifically, Enniatin B4 is obtained from the formal cyclocondensation of one N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-leucine and two N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-valine units .
The IUPAC name for Enniatin B4 is (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3-(2-methylpropyl)-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone . This compound has 6 defined atom stereocenters, contributing to its complex three-dimensional structure .
Table 1: Physicochemical Properties of Enniatin B4
Biological Sources
Enniatin B4 has been isolated from various fungal species. The compound is primarily produced by several Fusarium species, but has also been identified in other fungi.
Table 2: Biological Sources of Enniatin B4
Biosynthesis
Enniatins, including Enniatin B4, are biosynthesized by specialized enzymes called non-ribosomal peptide synthetases (NRPSs). These large, multifunctional enzymes are responsible for the assembly of the alternating N-methyl amino acid and hydroxy acid residues into the cyclic structure characteristic of enniatins.
The biosynthesis begins with the activation of the amino acid and hydroxy acid substrates, followed by N-methylation of the amino acids. The activated building blocks are then assembled and cyclized to form the final hexadepsipeptide structure. For Enniatin B4 specifically, the process incorporates one leucine residue and two valine residues, along with three 2-hydroxyisovaleric acid residues .
Biological Activities
Enniatin B4 exhibits a range of biological activities, many of which are shared with other members of the enniatin family. These activities make it a compound of interest for both its potential beneficial applications and its toxicological concerns.
Table 3: Documented Biological Activities of Enniatin B4
Enniatins in general are known to possess ionophoric properties, meaning they can form complexes with metal cations and facilitate their transport across biological membranes. This property is believed to contribute significantly to their biological activities and toxicity mechanisms .
Occurrence in Food and Feed
Enniatins, including Enniatin B4, are considered "emerging mycotoxins" that commonly occur in milligrams per kilogram levels in various food commodities. While specific data on the occurrence of Enniatin B4 alone is limited, enniatins as a group have been detected in:
The co-occurrence of different enniatin analogs, as well as their co-occurrence with other mycotoxins, is common in contaminated food samples. This concurrent presence of multiple mycotoxins raises concerns about potential synergistic toxic effects .
Analytical Methods
Detection and quantification of Enniatin B4 in food, feed, and biological samples typically employ chromatographic techniques. High-performance liquid chromatography (HPLC) has been used to analyze enniatin complex composition and stability . For more sensitive and specific detection, liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is often employed.
In research settings, nuclear magnetic resonance (NMR) spectroscopy is used for structural characterization and confirmation of Enniatin B4. The compound displays characteristic resonances in 1H and 13C NMR spectra that can be used for identification purposes .
Regulatory Status
Unlike certain other mycotoxins such as deoxynivalenol (DON), T-2 toxin, HT-2 toxin, fumonisins (FB), and zearalenone (ZEA), no specific regulatory limits have been established for enniatins, including Enniatin B4, in food or feed .
Absorption and Metabolism
Enniatins are subject to biotransformation in the liver, producing phase I metabolites. Despite this hepatic metabolism, at least enniatin B and B1 appear to be poorly absorbed after oral administration, which may partly explain the limited in vivo toxicity observed in some studies despite the potent in vitro cytotoxicity .
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